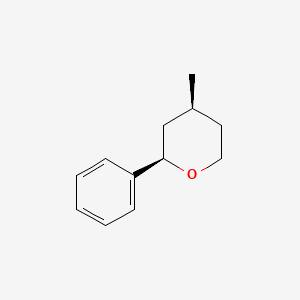
Lead bis(p-octylphenolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead bis(p-octylphenolate) is an organometallic compound with the molecular formula C₂₈H₄₂O₂Pb. It is characterized by the presence of lead coordinated to two p-octylphenolate ligands.
准备方法
Synthetic Routes and Reaction Conditions: Lead bis(p-octylphenolate) can be synthesized through the reaction of lead(II) acetate with p-octylphenol in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired organometallic complex. The reaction can be represented as follows:
Pb(CH₃COO)₂+2C₈H₁₇C₆H₄OH→Pb(C₈H₁₇C₆H₄O)₂+2CH₃COOH
Industrial Production Methods: Industrial production of lead bis(p-octylphenolate) involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product .
化学反应分析
Types of Reactions: Lead bis(p-octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and corresponding phenolic derivatives.
Substitution: It can participate in substitution reactions where the phenolate ligands are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or other nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Lead oxide and octylphenol derivatives.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Lead bis(p-octylphenolate) has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of lead-based nanomaterials.
Catalysis: Acts as a catalyst in various organic reactions.
Industrial Chemistry: Employed in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of lead bis(p-octylphenolate) involves the coordination of lead to the phenolate ligands, which stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets include nucleophiles and oxidizing agents, which interact with the lead center to facilitate the desired transformations .
相似化合物的比较
Lead bis(phenolate): Similar structure but without the octyl group.
Lead bis(p-tert-butylphenolate): Contains tert-butyl groups instead of octyl groups.
Uniqueness: Lead bis(p-octylphenolate) is unique due to the presence of the long octyl chains, which impart distinct solubility and reactivity properties compared to other lead phenolates. This makes it particularly useful in applications requiring specific solubility characteristics .
属性
CAS 编号 |
84394-98-9 |
|---|---|
分子式 |
C28H42O2Pb |
分子量 |
618 g/mol |
IUPAC 名称 |
lead(2+);4-octylphenolate |
InChI |
InChI=1S/2C14H22O.Pb/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2 |
InChI 键 |
JLYATELDAHVHGW-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


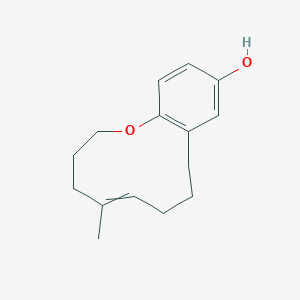
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
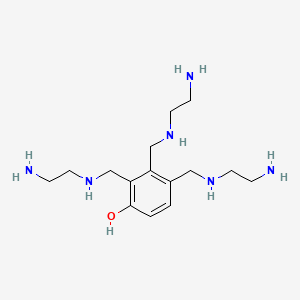
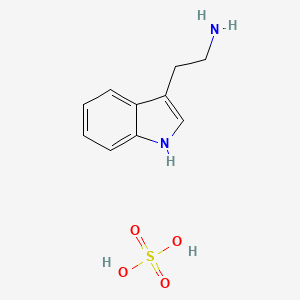
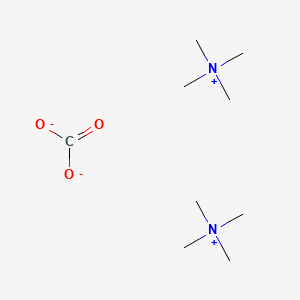
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
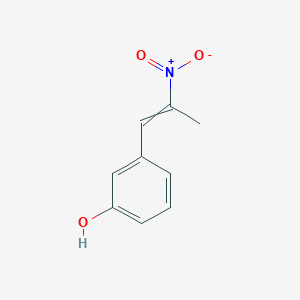

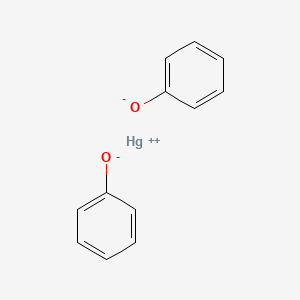
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)

